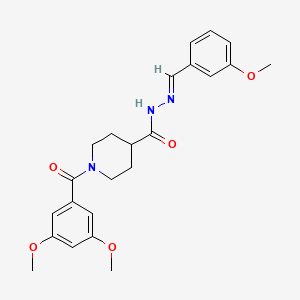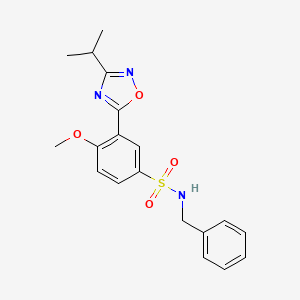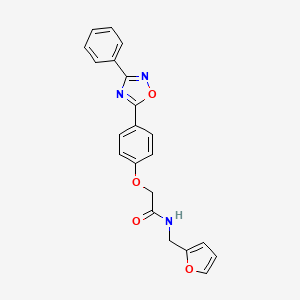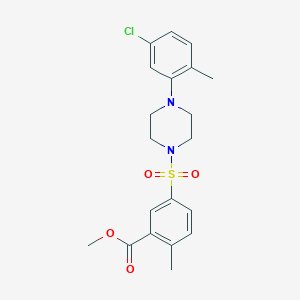
Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound belongs to the class of sulfonyl-containing molecules and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by inhibiting specific enzymes or receptors in the body. For example, Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. The compound has also been found to interact with dopamine receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a key role in the inflammatory response. In addition, Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-cancer activity. The compound has also been found to increase the levels of acetylcholine in the brain, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. Another advantage is that the compound has shown promising results in various in vitro and in vivo studies. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its therapeutic effects. Another limitation is that the compound may have off-target effects, which could complicate its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate. One direction is to further investigate the mechanism of action of the compound to better understand its therapeutic effects. Another direction is to optimize the synthesis of the compound to improve its purity and yield. Additionally, future studies could focus on the use of the compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, the potential use of Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate in clinical settings could be explored further to assess its safety and efficacy.
Synthesemethoden
The synthesis of Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate involves the reaction of 5-chloro-2-methylphenylpiperazine with 2-methyl-5-sulfonylbenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate as a white solid.
Wissenschaftliche Forschungsanwendungen
Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate has shown potential applications in pharmaceutical research. It has been studied for its therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, Methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-2-methylbenzoate has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-14-5-7-17(13-18(14)20(24)27-3)28(25,26)23-10-8-22(9-11-23)19-12-16(21)6-4-15(19)2/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFSRTGBJUIBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-2-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

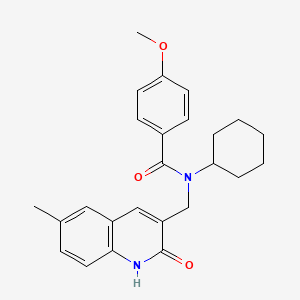
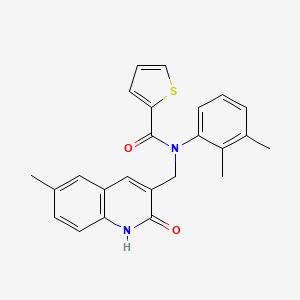
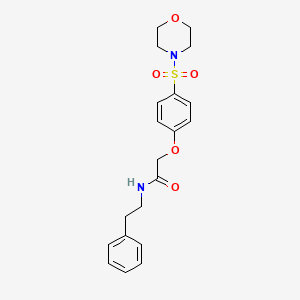

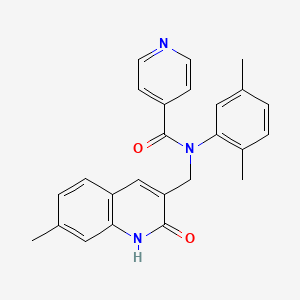
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)
